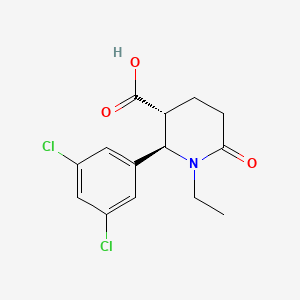

(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

“(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid” is a chiral piperidine derivative characterized by a 6-oxopiperidine core substituted with a 3,5-dichlorophenyl group at position 2, an ethyl group at position 1, and a carboxylic acid moiety at position 3.

Notably, this compound has been discontinued by suppliers like CymitQuimica, as evidenced by its “discontinued” status across all available quantities (500 mg to 10 g) .

Properties

IUPAC Name |

(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c1-2-17-12(18)4-3-11(14(19)20)13(17)8-5-9(15)7-10(16)6-8/h5-7,11,13H,2-4H2,1H3,(H,19,20)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDLNGBTEVMHRV-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the 3,5-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable dichlorobenzene derivative reacts with the piperidine intermediate.

Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and alkylation reactions, and employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can act as inhibitors of mutant alleles of isocitrate dehydrogenase (IDH) in certain cancers. A notable patent describes the use of such compounds for treating cancers characterized by IDH mutations, suggesting a pathway for therapeutic development against gliomas and acute myeloid leukemia (AML) .

Sigma Receptor Modulation

The compound's structure allows it to interact with sigma receptors, which are implicated in various neurological disorders and cancer. Studies have shown that ligands targeting sigma receptors can exhibit potential as pharmacotherapy for conditions such as drug addiction and cancer . The ability of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid to modulate these receptors could lead to novel treatment strategies.

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of similar piperidine derivatives against various pathogens. For instance, derivatives have been evaluated for their antimicrobial properties against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results . Such findings highlight the potential for developing new antimicrobial agents based on the piperidine scaffold.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid. Various modifications to the piperidine ring and substituents can significantly impact biological activity. For example, introducing polar groups has been shown to enhance inhibition potency against enzymes like α-glucosidase .

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased solubility and bioavailability |

| Substitution on phenyl rings | Enhanced binding affinity to target proteins |

| Variation in alkyl chain length | Altered pharmacokinetic properties |

Cancer Treatment Development

A case study reported the synthesis and evaluation of a series of piperidine derivatives related to (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, focusing on their ability to inhibit IDH-mutant enzymes in cancer cells. The study found that specific derivatives exhibited significant cytotoxicity against IDH-mutant glioma cell lines, indicating their potential as therapeutic agents .

Neuropharmacology Research

Another study explored the interactions of sigma receptor ligands derived from piperidine structures with neuropharmacological targets. The findings suggested that these compounds could modulate neurotransmitter systems involved in addiction pathways and could be developed further for therapeutic use in addiction treatment .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Piperidine and Heterocyclic Derivatives

Structural and Functional Analysis

Piperidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Substituent Differences : The Boc group (tert-butoxycarbonyl) acts as a protective group for amines, enhancing stability during synthesis. In contrast, the ethyl group in the target compound may confer metabolic resistance or alter steric interactions .

- Aromatic Group : The phenyl group in this analog lacks chlorine atoms, reducing electronegativity and lipophilicity compared to the 3,5-dichlorophenyl group in the target compound. The dichlorophenyl moiety likely enhances binding to hydrophobic pockets in biological targets .

Imidazole-Based Analogues

- The carbamate group may enhance hydrolytic stability compared to the carboxylic acid in the target compound .

Research Implications

- Chirality : The (2R,3R) configuration of the target compound may offer enantioselective activity, but its discontinuation limits empirical validation. In contrast, Boc-protected analogs are more accessible for structure-activity relationship (SAR) studies .

- Functional Groups : The carboxylic acid in the target compound could facilitate salt formation for solubility optimization, whereas the Boc group in analogs simplifies synthetic handling .

Biological Activity

(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves the use of piperidine derivatives and chlorinated phenyl groups. The synthetic route often includes the following steps:

- Formation of the piperidine ring through cyclization.

- Introduction of the 3,5-dichlorophenyl moiety via electrophilic aromatic substitution.

- Carboxylation to introduce the carboxylic acid functional group.

The biological activity of this compound is attributed to its interaction with various molecular targets in cells. It has been shown to exhibit:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including lung carcinoma and leukemia cells. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and metastasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HL-60 (human leukemia) | 28 | |

| Cytotoxicity | NCI H292 (lung carcinoma) | 42.1 | |

| Enzyme Inhibition | Telomerase | 8.17 |

Case Study 1: Anticancer Efficacy

In a study examining the antiproliferative effects of various compounds, (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid was tested against HL-60 and NCI H292 cell lines. The results indicated that this compound effectively inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in tumor growth. The binding affinity and interaction patterns suggest that it could serve as a scaffold for designing more potent inhibitors targeting similar pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the stereochemical purity of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Compare retention times against enantiomeric standards. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents. For example, irradiating the 3,5-dichlorophenyl proton signals should show NOE correlations with adjacent chiral centers .

Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

- Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the key piperidine ring formation. Control reaction temperature (<0°C) to reduce epimerization. Monitor intermediates via LC-MS. A table of optimized conditions is suggested:

| Step | Reagent/Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Cyclization | L-Proline (20 mol%), DMF, 4Å MS, 25°C | 68 | 95:5 (R,R:S,S) |

| Carboxylic Acid Formation | NaHCO₃/H₂O₂, THF/H₂O | 82 | - |

(Note: Data inferred from structurally similar piperidine syntheses .)

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., serine hydrolases or proteases) due to the compound’s β-lactam-like structure. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like activity). For receptor-based studies, employ radioligand binding assays targeting GPCRs linked to the dichlorophenyl moiety’s activity (e.g., histamine or serotonin receptors) .

Advanced Research Questions

Q. How do the 3,5-dichlorophenyl and ethyl substituents influence the compound’s metabolic stability in hepatic microsomes?

- Methodology : Conduct comparative studies using rat/human liver microsomes with LC-MS/MS quantification. Replace the 3,5-dichlorophenyl group with mono-halogenated analogs (e.g., 3-Cl or 5-F) to isolate electronic effects. The ethyl group’s steric hindrance can be assessed by synthesizing methyl or propyl analogs. Data analysis should include metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. What computational strategies can predict the compound’s binding affinity to cytochrome P450 isoforms (e.g., CYP3A4)?

- Methodology : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN). Focus on hydrophobic interactions between the dichlorophenyl group and the enzyme’s active site. Validate predictions with in vitro inhibition assays (IC₅₀ determination). Compare results with known CYP3A4 inhibitors (e.g., ketoconazole) .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile in vivo?

- Methodology : Administer enantiomerically pure (R,R) and (S,S) forms to rodent models. Collect plasma samples at timed intervals for LC-MS analysis. Key parameters:

- AUC : Area Under the Curve (R,R vs. S,S).

- Cₘₐₓ : Maximum plasma concentration.

- tₘₐₓ : Time to reach Cₘₐₓ.

- Vd : Volume of distribution.

- CL : Clearance rate.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar piperidine-3-carboxylic acid derivatives?

- Resolution Strategy :

Verify solvent purity (e.g., anhydrous DMF vs. technical grade).

Assess catalyst lot variability (e.g., chiral catalyst enantiomeric excess).

Replicate conditions from conflicting studies (e.g., inert atmosphere vs. ambient air).

Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.